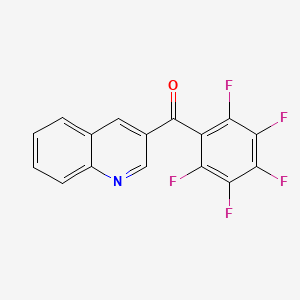

3-(Pentafluorobenzoyl)quinoline

Description

Significance of Quinoline (B57606) Core Structures in Contemporary Organic Chemistry and Material Science

The quinoline core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design of functional molecules. researchgate.netnih.govnih.gov Its rigid structure and the presence of a nitrogen atom provide a unique combination of features that have been exploited across various scientific disciplines.

In medicinal chemistry , the quinoline scaffold is a versatile pharmacophore found in a vast array of therapeutic agents. organic-chemistry.orgmdpi.com Its derivatives have demonstrated a wide spectrum of biological activities, including:

Antimalarial: The quinoline ring is famously the core of quinine, a natural product from cinchona bark, and synthetic drugs like chloroquine (B1663885) and mefloquine. acs.orgslideshare.netacs.org

Anticancer: Numerous quinoline-based compounds have been investigated as potent agents against various cancer cell lines, acting through mechanisms like kinase inhibition and apoptosis induction. organic-chemistry.orgacs.orgacs.org

Antibacterial and Antifungal: The quinoline motif is central to the fluoroquinolone class of antibiotics and other antimicrobial agents. acs.org

Anti-inflammatory and Antiviral: The structural versatility of quinoline allows for the development of compounds with a range of other therapeutic properties. organic-chemistry.orgslideshare.net

The significance of the quinoline core extends to material science , where its electronic properties are highly valued. researchgate.net The conjugated pi system of quinoline makes it an excellent candidate for applications in organic electronics. researchgate.net Derivatives of quinoline have been utilized in the development of organic light-emitting devices (OLEDs), chemical sensors, and dyes, owing to their fluorescence and charge-transport capabilities. The ability to modify the quinoline structure at various positions allows for the fine-tuning of its optical and electronic properties for specific material applications.

Strategic Role of Fluorinated Organic Compounds in Modern Chemical Design and Synthesis

The introduction of fluorine into organic molecules, particularly the creation of polyfluorinated aromatic systems like the pentafluorobenzoyl group, is a key strategy in modern chemical design. Fluorine is the most electronegative element, and its incorporation into an organic compound imparts a range of unique and powerful properties.

Key effects of fluorination include:

Enhanced Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, leading to molecules with high resistance to degradation.

Increased Lipophilicity and Bioavailability: Fluorination can significantly alter the electronic and steric properties of a molecule, which can improve its ability to cross biological membranes, a crucial factor in drug design.

Modulation of Metabolic Pathways: The presence of fluorine can block metabolic oxidation at specific sites, thereby increasing the half-life of a drug.

Unique Physicochemical Properties for Materials: Fluorinated compounds, such as fluoropolymers and fluorinated liquid crystals, exhibit desirable properties like chemical inertness and specific optical characteristics, making them vital in advanced materials science.

The strategic placement of fluorine atoms allows chemists to fine-tune the properties of a molecule, making organofluorine chemistry an indispensable tool in the development of pharmaceuticals, agrochemicals, and high-performance materials.

Current Research Landscape and Academic Trajectories of 3-(Pentafluorobenzoyl)quinoline

This compound represents a deliberate combination of the quinoline scaffold and a highly fluorinated moiety. This design suggests a potential for synergistic properties, merging the biological and material science relevance of the quinoline core with the unique attributes conferred by the pentafluorobenzoyl group.

This scarcity of specific research could imply several possibilities: the compound may have been synthesized as part of a larger library for screening purposes without yielding significant "hits," its synthesis may present challenges, or its properties may not have offered a distinct advantage over other, more accessible quinoline derivatives.

Below is a table of the known chemical properties for this compound.

| Property | Value |

| Molecular Weight | 323.222 g/mol |

| Purity | 97% |

| InChI Key | WZNVFLWKSVSLNZ-UHFFFAOYSA-N |

Table 1: Chemical Properties of this compound. Data sourced from CymitQuimica.

While direct research on this specific molecule is limited, the foundational principles of its constituent parts—the quinoline core and the fluorinated benzoyl group—remain highly active areas of investigation. Future research could potentially revisit this and similar structures as new synthetic methods or biological targets emerge.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)8-5-7-3-1-2-4-9(7)22-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNVFLWKSVSLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223381 | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-01-9 | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Pentafluorobenzoyl Quinoline

Nucleophilic Aromatic Substitution (SNAr) on the Pentafluorobenzoyl Moiety

The pentafluorobenzoyl group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing inductive effects of the five fluorine atoms. This activation facilitates the attack of nucleophiles on the aromatic ring, leading to the displacement of a fluoride ion.

In SNAr reactions involving pentafluorophenyl derivatives, there is a pronounced regioselectivity for substitution at the para position (C-4') relative to the carbonyl group. This preference is attributed to the ability of the carbonyl group to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the para position. The intermediate formed by para-attack allows for the delocalization of the negative charge onto the oxygen atom of the benzoyl group, which is a more effective stabilizing pathway compared to the intermediates formed from ortho- or meta-attack.

Studies on analogous pentafluorophenyl-substituted quinolines have consistently demonstrated this high regioselectivity for the para position when reacted with various nucleophiles. mdpi.comresearchgate.net The strong electron-deficient nature of the perfluorophenyl group makes it highly susceptible to reaction with a variety of nucleophiles, including alcohols, amines, and thiols. mdpi.comresearchgate.net

Table 1: Regioselectivity in SNAr Reactions of Pentafluorobenzoyl Derivatives

| Position of Attack | Stability of Meisenheimer Intermediate | Primary Product |

|---|---|---|

| para (C-4') | High (Resonance stabilization by C=O) | Yes |

| ortho (C-2', C-6') | Moderate | Minor/No |

This table illustrates the general regioselectivity observed in SNAr reactions on pentafluorobenzoyl moieties based on the stability of the reaction intermediate.

The nature of the attacking nucleophile and the specific reaction conditions play a crucial role in determining the outcome and efficiency of the SNAr reaction. Stronger nucleophiles generally lead to faster reaction rates. The structure of the nucleophile can also influence the reaction; for instance, bulky nucleophiles may exhibit different reactivity compared to smaller ones due to steric hindrance, although the strong electronic preference for para-substitution often dominates.

Reaction conditions such as temperature, solvent, and the presence of a base are also critical. Aprotic polar solvents are often employed to solvate the nucleophile and facilitate the reaction. The use of a base is typically required to deprotonate protic nucleophiles (e.g., alcohols, thiols, amines), thereby increasing their nucleophilicity. The choice of base and reaction temperature can be optimized to achieve the desired substitution with high yield and selectivity. In some cases, harsh reaction conditions can lead to multiple substitutions, particularly if there is a large excess of the nucleophile. rsc.org

Electrophilic Aromatic Substitution (EAS) on the Quinoline (B57606) Ring

The quinoline ring system can undergo electrophilic aromatic substitution. The pyridine (B92270) part of the quinoline is electron-deficient and generally unreactive towards electrophiles. In contrast, the benzene (B151609) ring is more electron-rich and is the site of electrophilic attack.

Direct fluorination of quinoline and its derivatives can be achieved using electrophilic fluorinating agents. In acidic media, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, including fluorination, occurs on the benzene ring. The primary positions for electrophilic attack on the quinoline ring are C-5 and C-8. quimicaorganica.orgreddit.com The selectivity between these two positions can be influenced by the reaction conditions and the specific fluorinating agent used. A recent study on the C-H nucleophilic fluorination of quinolines has also demonstrated methods for introducing fluorine at the C-2 and C-4 positions, though this proceeds through a different mechanistic pathway than classical EAS. rwth-aachen.de

Table 2: General Selectivity in Electrophilic Aromatic Substitution of Quinoline

| Position of Substitution | Relative Reactivity |

|---|---|

| C-5 | Major |

| C-8 | Major |

| C-6 | Minor |

| C-7 | Minor |

This table outlines the general regiochemical preferences for EAS on the quinoline ring system under typical acidic conditions.

The mechanism of electrophilic aromatic substitution on the quinoline ring follows the classical pathway involving the formation of a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. The attack of an electrophile at the C-5 or C-8 position results in a more stable intermediate where the aromaticity of the adjacent pyridine ring is preserved in some of the resonance structures. quimicaorganica.org Attack at the C-6 or C-7 positions leads to less stable intermediates. The final step is the deprotonation of the intermediate to restore the aromaticity of the benzene ring and yield the substituted product. The presence of the pentafluorobenzoyl group at the 3-position, being electron-withdrawing, is expected to deactivate the quinoline ring towards electrophilic attack to some extent, but the general preference for substitution on the carbocyclic ring should remain.

Carbonyl Reactivity of the Benzoyl Group

The carbonyl group of the 3-(pentafluorobenzoyl)quinoline serves as an electrophilic center and can undergo nucleophilic addition reactions. This is a characteristic reaction of ketones. A wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines, can attack the carbonyl carbon.

The initial product of nucleophilic addition is a tetrahedral intermediate. Subsequent protonation (typically during workup) yields an alcohol. The reactivity of the carbonyl group can be influenced by the electronic effects of both the quinoline and the pentafluorophenyl rings. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While specific studies on the carbonyl reactivity of this compound are not prevalent, research on related benzoyl compounds, such as benzoylselenoureas, shows the carbonyl oxygen's ability to coordinate with metal ions, indicating its availability for interaction with electrophilic species. acs.org

Nucleophilic Addition and Condensation Reactions

The this compound molecule presents two primary sites for nucleophilic attack: the carbonyl carbon of the benzoyl group and the electrophilic positions of the quinoline and pentafluorophenyl rings.

Addition to the Carbonyl Group: The ketone's carbonyl carbon is a classic electrophile and is susceptible to nucleophilic addition. masterorganicchemistry.comyoutube.com This reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.mewikipedia.org Common nucleophiles for this transformation include organometallic reagents (like Grignard or organolithium reagents), hydrides (e.g., from NaBH₄ or LiAlH₄), and amines. youtube.com The strongly electron-withdrawing nature of the pentafluorophenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted benzoyl group.

Condensation Reactions: The carbonyl group can also participate in condensation reactions. For instance, Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com While typically applied to aldehydes, ketones like this compound could potentially undergo this reaction, leading to the formation of a new carbon-carbon double bond. researchgate.net The synthesis of various quinoline derivatives often involves condensation steps, such as in the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. ias.ac.in Analogous reactivity could be explored for the functionalization of the benzoyl moiety of the title compound.

Nucleophilic Attack on Aromatic Rings:

Quinoline Ring: The quinoline ring itself can undergo nucleophilic attack, typically at the C2 and C4 positions, especially when the ring is activated by N-alkylation or N-oxidation.

Pentafluorophenyl Ring: The pentafluorophenyl group is highly electron-deficient and is well-known to undergo nucleophilic aromatic substitution (SNAr). The fluorine atom at the para position is the most susceptible to displacement by a wide range of nucleophiles.

Reduction and Oxidation Pathways

Reduction: The primary sites for reduction in this compound are the quinoline ring and the ketone carbonyl group.

Reduction of the Quinoline Ring: The heterocyclic pyridine portion of the quinoline ring can be reduced to a tetrahydroquinoline. This is a common transformation, often achieved through catalytic hydrogenation or by using reducing agents like Hantzsch esters in the presence of a Brønsted acid. nih.gov The specific conditions can influence the regioselectivity of the reduction.

Reduction of the Carbonyl Group: The benzoyl ketone can be readily reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to a methylene group (CH₂) can be achieved under more forcing conditions, for example, via Wolff-Kishner or Clemmensen reduction.

Oxidation: The quinoline scaffold is generally resistant to oxidation due to the electron-deficient nature of the pyridine ring. rsc.org

Oxidation of the Quinoline Ring: Under harsh conditions with strong oxidizing agents, the benzene portion of the quinoline ring can be oxidized. rsc.orgresearchgate.net For example, oxidation of quinoline itself can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). Enzymatic oxidation has also been shown to hydroxylate the quinoline ring at various positions. rsc.org

Oxidation of the Benzoyl Group: The ketone functional group is generally resistant to oxidation, except under specific conditions like the Baeyer-Villiger oxidation, which would involve reaction with a peroxyacid to form an ester. Given the presence of the electron-rich quinoline ring, side reactions would be likely.

Transition Metal-Mediated Transformations Involving this compound

The quinoline moiety is a privileged ligand in coordination chemistry, and its derivatives are frequently used in transition metal-mediated catalysis.

Catalytic Oxidation Reactions of Alkenes

While this compound itself is not a catalyst, it possesses the structural features to act as a ligand for a catalytically active metal center. Quinoline-based ligands are integral to many catalysts. For instance, copper complexes incorporating quinoline-derived ligands have been shown to catalyze the oxidation of catechols. mdpi.com Similarly, salen-type ligands that incorporate a quinoxaline (a related heterocycle) backbone support copper(II) catalysts used for the oxidation of olefins and alcohols. It is plausible that a transition metal complex of this compound could be designed to catalyze oxidation reactions, where the electronic properties of the ligand, influenced by the pentafluorobenzoyl group, would modulate the catalytic activity of the metal center.

Complexation and Coordination Chemistry with Metal Centers

This compound has excellent potential as a chelating ligand for transition metals. tcd.ietamu.edu The nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group can act as a bidentate, N,O-donor system, forming a stable five-membered chelate ring with a metal ion.

The coordination chemistry of quinoline-containing ligands with various transition metals, including manganese, cobalt, nickel, copper, and zinc, has been extensively studied. rsc.orgresearchgate.net These complexes exhibit diverse geometries and electronic properties.

Potential Coordination Modes of this compound:

| Potential Metal Ion | Likely Coordination Geometry | Potential Application |

|---|---|---|

| Cu(II) | Square Planar or Distorted Octahedral | Catalysis, Materials Science |

| Pd(II) | Square Planar | Cross-coupling Catalysis |

| Ru(II) | Octahedral | Photocatalysis, Sensing |

| Zn(II) | Tetrahedral | Fluorescent Sensing |

The strong electron-withdrawing effect of the pentafluorobenzoyl group would influence the electron density on the donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes.

Photochemical Reactivity and Excited State Dynamics of this compound

The photochemistry of quinoline and its derivatives is rich and complex. The introduction of a benzoyl group at the 3-position creates an aromatic ketone chromophore, which is known for its distinct photochemical behavior.

The excited state dynamics of substituted quinolines can involve processes such as excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT), although these are highly dependent on the specific substitution pattern. researchgate.net For this compound, upon absorption of UV light, it is expected to be promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to the triplet state (T₁). Aromatic ketones typically have efficient ISC rates. The subsequent reactivity would be dictated by the nature of this excited triplet state.

Photoinduced Electron Transfer and Energy Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an excited state donates or accepts an electron. mdpi.com

Electron Transfer: In the context of this compound, the excited state could act as either an oxidant or a reductant. The pentafluorobenzoyl moiety is strongly electron-accepting, which could facilitate PET from a suitable electron donor to the excited molecule. Conversely, the quinoline ring could participate in electron transfer processes. Without a linked donor or acceptor, intermolecular PET could occur with other species in solution.

Energy Transfer: The excited triplet state of an aromatic ketone is often high in energy, allowing it to act as a photosensitizer. Through energy transfer, it can excite a second molecule (an acceptor) to its triplet state, which then undergoes a chemical reaction. This is a common mechanism in photosensitized reactions.

The efficiency and pathways of these deactivation processes (fluorescence, phosphorescence, intersystem crossing, electron transfer, and energy transfer) would depend on factors like solvent polarity and the presence of quenchers or other reactants. scilit.comresearchgate.net Detailed studies, such as transient absorption spectroscopy, would be required to elucidate the specific excited-state dynamics of this particular molecule.

Quantum Yield Analysis and Photodegradation Mechanisms

The photochemical behavior of this compound is an area of scientific interest due to the presence of two distinct chromophores: the quinoline ring and the pentafluorobenzoyl moiety. While specific experimental data on the quantum yield and a detailed photodegradation mechanism for this particular compound are not extensively documented in publicly available literature, a scientifically reasoned understanding can be constructed by examining the known photochemistry of its constituent parts and related molecules.

Quantum Yield Analysis

Aromatic ketones, such as benzophenone, are known to undergo efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This triplet state is often the primary photoactive species. The presence of the electron-withdrawing pentafluorophenyl group is expected to influence the energy levels and lifetimes of these excited states.

To provide a comparative context, the table below presents hypothetical quantum yield data based on typical values for related aromatic ketones and quinoline derivatives. It is crucial to note that these are illustrative values and have not been experimentally determined for this compound.

| Parameter | Hypothetical Value | Condition |

| Photodegradation Quantum Yield (Φdeg) | 0.05 - 0.2 | Irradiation at > 300 nm in aerated solvent |

| Triplet State Formation Quantum Yield (ΦISC) | > 0.9 | In non-polar solvents |

| Fluorescence Quantum Yield (Φf) | < 0.01 | In most organic solvents |

Interactive Data Table

The following interactive table allows for a hypothetical exploration of how different environmental factors could influence the photodegradation quantum yield of an aromatic ketone like this compound.

Photodegradation Mechanisms

The photodegradation of this compound is likely to proceed through several pathways, initiated by the absorption of UV light by the benzoylquinoline chromophore. The most probable mechanisms are inferred from the well-established photochemistry of aromatic ketones and quinoline derivatives.

Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). This triplet state is expected to be the primary initiator of the degradation pathways.

Hydrogen Abstraction: The triplet state of the carbonyl group can abstract a hydrogen atom from a suitable donor (e.g., solvent, another molecule of the substrate) to form a ketyl radical. This is a common reaction for aromatic ketones. The resulting radical species can then undergo a variety of secondary reactions, including dimerization, disproportionation, or reaction with molecular oxygen.

Photoreduction: In the presence of a good reducing agent, the excited ketone can be photoreduced. For instance, photoreduction of aromatic ketones by amines is a well-documented process.

Photo-Fries-type Rearrangement: While less common for ketones than for esters, the possibility of a rearrangement reaction on the quinoline ring, induced by photoexcitation, cannot be entirely ruled out.

Degradation of the Quinoline Ring: The quinoline ring itself is susceptible to photodegradation. Studies on quinoline have shown that it can undergo photooxidation, leading to the formation of hydroxylated derivatives such as 2-hydroxyquinoline and 8-hydroxyquinoline researchgate.net. Prolonged irradiation can lead to the cleavage of the aromatic rings researchgate.net. The presence of the pentafluorobenzoyl group will undoubtedly influence the electron distribution in the quinoline ring and thus its susceptibility to photodegradation.

Reactions involving the Pentafluorophenyl Group: The C-F bond is generally very strong, making direct photolytic cleavage difficult. However, photosensitized reactions or reactions with photogenerated reactive species could potentially lead to the degradation of the pentafluorophenyl ring. Photocatalytic systems have been shown to be effective in the degradation of fluorinated compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Pentafluorobenzoyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. It provides insights into the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

While one-dimensional (1D) NMR provides fundamental information, complex molecules like substituted quinolines often yield spectra where signals overlap, making unambiguous assignment challenging. researchgate.netacs.org Two-dimensional (2D) NMR experiments, such as Correlation SpectroscopY (COSY), are instrumental in these cases. COSY spectra reveal correlations between coupled nuclei, helping to establish the connectivity of atoms within the molecule. researchgate.netacs.org For instance, in quinoline (B57606) derivatives, COSY can be used to trace the spin systems within the benzene (B151609) and pyridine (B92270) rings, allowing for the assignment of protons based on their through-bond coupling relationships. researchgate.netacs.org The analysis of both 1D and 2D NMR spectra is often necessary for the complete structural characterization of quinoline-based compounds. acs.org Theoretical calculations of ¹H and ¹³C chemical shifts, often performed using methods like Hartree-Fock (HF), can further aid in the interpretation of experimental NMR data for quinoline derivatives. tsijournals.comtsijournals.com

Given the presence of a pentafluorobenzoyl group, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing 3-(Pentafluorobenzoyl)quinoline. ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic and steric environment of the fluorine atoms. nih.govresearchgate.net The interpretation of ¹⁹F NMR spectra can be complex, especially for polyfluorinated compounds, but computational methods, such as Density Functional Theory (DFT), can be employed to predict chemical shifts and aid in the assignment of specific fluorine resonances. nih.govescholarship.orgacs.org Scaling factors can be applied to these theoretical calculations to improve the accuracy of predicted shifts, with reported maximum deviations between experimental and computed values being as low as 6.5 ppm. nih.govescholarship.orgacs.org The large chemical shift range of ¹⁹F NMR, spanning over 500 ppm, allows for excellent signal dispersion, even for structurally similar fluorine atoms. jeol.com However, ¹⁹F-¹H and ¹⁹F-¹³C couplings can complicate the spectra, making decoupling techniques beneficial for simplification and clearer interpretation. jeol.com

Table 1: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds

| Compound Class | Typical ¹⁹F Chemical Shift Range (ppm) |

| Fluoroaromatic Compounds | -60 to -172 researchgate.net |

| Fluorinated Heterocycles | Varies widely based on ring system and substitution |

This table provides a general overview of chemical shift ranges and is not specific to this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is crucial for confirming the identity of a newly synthesized compound like this compound. For example, in the characterization of novel fluorinated quinoline analogs, HRMS was used to confirm the calculated molecular formula by matching it with the experimentally found mass-to-charge ratio ([M+H]⁺). nih.gov The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. For complex mixtures containing numerous compounds, such as in environmental samples, plotting the mass defect normalized to the number of carbons (MD/C) versus the mass normalized to the number of carbons (m/C) from HRMS data can help to separate and identify highly fluorinated compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and allows for the inference of fragmentation pathways. wikipedia.org The fragmentation of protonated molecules in the gas phase is not always straightforward to predict, and computational methods can be used to understand the bond cleavages that occur during collision-induced dissociation (CID). gre.ac.uk Common fragmentation pathways for organic molecules include alpha-cleavage, which is prevalent in compounds containing heteroatoms like ketones and amines, and McLafferty rearrangements in molecules with longer alkyl chains. openochem.orglibretexts.orglibretexts.org For ketones, a primary fragmentation is often the cleavage of the bond alpha to the carbonyl group. openochem.org In the case of this compound, MS/MS analysis would be expected to show characteristic losses corresponding to the pentafluorobenzoyl and quinoline moieties, providing valuable structural confirmation.

Table 2: Common Fragmentation Pathways in Mass Spectrometry

| Fragmentation Type | Description | Common Functional Groups |

| Alpha-Cleavage | Cleavage of a bond adjacent to a radical on a heteroatom. libretexts.org | Ketones, Aldehydes, Ethers, Amines wikipedia.orgopenochem.org |

| McLafferty Rearrangement | A six-membered ring transition state leading to the elimination of a neutral alkene. libretexts.org | Ketones, Aldehydes, Esters, Carboxylic Acids with sufficiently long chains openochem.org |

| Loss of Small Neutral Molecules | Elimination of stable small molecules like H₂O, CO, or HCN. | Alcohols, Carbonyls, Nitrogen-containing compounds |

This table provides a general overview of common fragmentation pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the study of molecular conformations of this compound. While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be reliably predicted based on the characteristic absorptions of its constituent moieties: the quinoline ring, the ketone linker, and the pentafluorophenyl group.

The IR and Raman spectra are expected to be rich and complex, with distinct regions corresponding to different vibrational modes. High-frequency C-H stretching vibrations from the quinoline ring are anticipated above 3000 cm⁻¹. The most prominent and diagnostically significant feature would be the strong carbonyl (C=O) stretching vibration of the benzoyl group, typically appearing in the 1650-1700 cm⁻¹ region. The exact position of this band can provide insights into the electronic environment and conformation of the molecule.

The quinoline ring itself will exhibit a series of characteristic skeletal vibrations, including C=C and C=N stretching modes, in the 1400-1600 cm⁻¹ range. The pentafluorinated ring introduces strong C-F stretching vibrations, which are expected to produce intense absorption bands in the 1100-1400 cm⁻¹ region. In-plane and out-of-plane bending vibrations for both aromatic systems will populate the fingerprint region below 1000 cm⁻¹.

Comparative analysis of IR and Raman spectra can help in assigning these modes, as their selection rules differ. For instance, symmetric vibrations often yield stronger Raman signals, while asymmetric vibrations are typically more intense in the IR spectrum. These spectroscopic techniques are invaluable for confirming the presence of key functional groups and can also be used to study intermolecular interactions in the solid state, which may cause shifts in vibrational frequencies.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Quinoline Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Benzoyl Group | Carbonyl (C=O) Stretch | 1650 - 1700 | IR (Strong) |

| Quinoline Ring | C=C / C=N Stretch | 1400 - 1600 | IR, Raman |

| Pentafluorophenyl | C-F Stretch | 1100 - 1400 | IR (Strong) |

| Aromatic Systems | C-H Out-of-Plane Bend | 700 - 900 | IR (Strong) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related quinoline and benzoyl structures allows for a detailed prediction of its molecular and supramolecular features. oup.comresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a variety of non-covalent interactions. researchgate.net The planar quinoline and pentafluorophenyl rings are predisposed to engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The spectrum is expected to be characterized by absorptions arising from the conjugated π-system formed by the quinoline and benzoyl moieties.

The primary electronic transitions observed will be π→π* and n→π. The intense π→π transitions, associated with the promotion of electrons from bonding to anti-bonding π orbitals, are expected to appear at shorter wavelengths (higher energy), likely below 350 nm. These are characteristic of the aromatic quinoline and pentafluorobenzoyl systems. The n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is typically weaker and occurs at longer wavelengths (lower energy). The degree of conjugation between the quinoline ring and the benzoyl group will significantly affect the position (λmax) and intensity of these absorption bands. The pentafluorophenyl group, being electron-withdrawing, may cause a hypsochromic (blue) shift compared to an unsubstituted benzoylquinoline.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π→π* | Quinoline & Benzoyl Rings | < 350 |

| n→π* | Carbonyl Group | > 350 |

Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. Both gas and liquid chromatography methods are applicable, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this case, derivatization is not required for the analyte itself; rather, the inherent properties of the pentafluorobenzoyl group make the molecule exceptionally well-suited for sensitive detection. nih.gov

The pentafluorobenzoyl moiety is a strong electrophore, meaning it has a high affinity for capturing electrons. This property is exploited in GC-MS systems equipped with an electron capture negative ion chemical ionization (ECNICI) source. nih.gov ECNICI-MS provides significantly higher sensitivity for electrophoric compounds compared to standard electron ionization (EI), allowing for the detection of trace amounts of the analyte. nih.gov The mass spectrum would provide a definitive molecular weight and characteristic fragmentation patterns, useful for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis and purity assessment of this compound, particularly when dealing with complex mixtures or less volatile impurities. nih.gov

A reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. This allows for the precise determination of the concentration of this compound in a given sample. nih.gov

Table 3: Typical HPLC Parameters for Analysis of Quinoline Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or DAD (Diode-Array Detector) |

| Injection Volume | 5 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Theoretical and Computational Investigations of 3 Pentafluorobenzoyl Quinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. nih.gov It is used to determine optimized geometries, electronic properties, and spectroscopic features. nih.govrutgers.edursc.org For 3-(Pentafluorobenzoyl)quinoline, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can elucidate its fundamental chemical nature. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO is anticipated to be centered on the electron-deficient pentafluorobenzoyl moiety, a consequence of the strong electron-withdrawing nature of the fluorine atoms. DFT calculations allow for the precise determination of these orbital energies and their distributions. Analysis of these orbitals helps in predicting how the molecule will interact with other reagents. sapub.org

Table 1: Calculated FMO Properties of this compound Note: The following data is illustrative and based on typical values for similar aromatic ketones and quinoline derivatives calculated using DFT.

| Parameter | Energy (eV) | Probable Localization |

|---|---|---|

| HOMO | -6.85 | Quinoline Ring |

| LUMO | -2.40 | Pentafluorobenzoyl Group |

| HOMO-LUMO Gap (ΔE) | 4.45 | N/A |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would show a strongly negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. Conversely, the carbonyl carbon of the benzoyl group and the carbon atoms of the pentafluorophenyl ring are expected to be highly electron-deficient (blue regions), marking them as the principal sites for nucleophilic attack. nih.gov

DFT can be used to model chemical reaction mechanisms by mapping the potential energy surface that connects reactants to products. researchgate.net This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface and represents the highest energy barrier along the reaction coordinate. ucsb.eduucsb.edu The energy difference between the reactants and the transition state determines the activation energy of the reaction. umw.edu

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT calculations can be employed to model the step-by-step geometric and energetic changes. By calculating the vibrational frequencies of the optimized TS structure, its identity can be confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu This analysis provides a detailed, microscopic view of the reaction mechanism. researchgate.net

Ab Initio Methods for High-Accuracy Energetic Predictions and Spectroscopic Correlations

While DFT is highly effective, ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, can offer even higher accuracy for energetic predictions, albeit at a greater computational expense. rsc.org Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory are considered benchmarks for calculating molecular energies and properties.

These high-level calculations are particularly useful for calibrating results from less expensive methods like DFT. For this compound, ab initio calculations can provide highly accurate predictions of properties such as ionization potential, electron affinity, and reaction enthalpies. Furthermore, these methods can be used to simulate spectroscopic data, such as vibrational frequencies (IR/Raman), with high precision, aiding in the interpretation of experimental spectra. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical methods describe the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. abap.co.in MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. nih.govnih.govmdpi.com

For this compound, a key degree of freedom is the rotation around the single bond connecting the quinoline and benzoyl carbonyl groups. This rotation defines the molecule's conformational landscape. researchgate.net MD simulations can reveal the preferred conformations, the energy barriers between them, and how these are influenced by the solvent. mdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can provide detailed insights into solvation effects, such as the organization of solvent molecules around the solute and the stability of specific hydrogen bonds. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Reactivity and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. nih.govnih.govwikigenes.org QSAR models are developed by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. universiteitleiden.nlresearchgate.net

For this compound and its derivatives, a QSAR study could be undertaken to predict a property like inhibitory activity against a specific enzyme. The process would involve:

Building a Dataset: Synthesizing or identifying a series of related compounds with variations in their structure.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Splitting the dataset into training and test sets and using a statistical algorithm to build a model that correlates the descriptors with the observed activity.

Validation: Rigorously validating the model's predictive power using the test set and other statistical metrics.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent or selective compounds.

Applications of 3 Pentafluorobenzoyl Quinoline in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Chemical Architectures

3-(Pentafluorobenzoyl)quinoline has emerged as a valuable and versatile building block in organic synthesis, primarily owing to the presence of two key reactive sites: the electron-deficient pentafluorobenzoyl group and the quinoline (B57606) core. This unique combination allows for a diverse range of chemical transformations, making it a powerful tool for constructing complex molecular architectures. Its utility is particularly notable in the synthesis of novel fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. nih.gov

Precursor for Novel Fluorinated Heterocycles and Polycycles

The pentafluorophenyl group in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic replacement of fluorine atoms, providing a pathway to a wide array of new fluorinated heterocycles and polycycles. lboro.ac.uk For instance, tandem SNAr reactions can be employed to annulate new rings onto the quinoline framework. lboro.ac.uk The development of synthetic routes to novel fluorinated heterocycles is a significant area of research, as these compounds often exhibit desirable biological activities. le.ac.ukrsc.org

The synthesis of fluorinated quinoline analogs has been explored, demonstrating the feasibility of creating diverse libraries of compounds with potential applications in agrochemicals and pharmaceuticals. nih.gov The introduction of fluorine can significantly alter a molecule's physical and chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govle.ac.uk

Scaffold for Multi-Component and Diversity-Oriented Synthesis

The structure of this compound makes it an ideal scaffold for multi-component reactions (MCRs) and diversity-oriented synthesis (DOS). acs.orgfrontiersin.org MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. researchgate.net The quinoline core can act as a rigid backbone, while the pentafluorobenzoyl group provides a reactive handle for introducing diversity.

Diversity-oriented synthesis aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. acs.orgfrontiersin.org By systematically varying the nucleophiles used to displace the fluorine atoms on the pentafluorobenzoyl ring and by modifying the quinoline core, a vast chemical space can be explored. This approach has been successfully used to discover novel lead compounds for various diseases. acs.org For example, DOS has been employed to create libraries of pyrazolo[4,3-f]quinoline derivatives with potential biological activities through microwave-assisted multi-component reactions. nih.gov

Utility as a Ligand or Pre-Ligand in Organometallic Chemistry and Catalysis

The quinoline nitrogen atom and the carbonyl oxygen of the pentafluorobenzoyl group in this compound can act as coordination sites for metal ions, making it a useful ligand or pre-ligand in organometallic chemistry. nih.govnih.gov The electronic properties of the ligand, influenced by the strongly electron-withdrawing pentafluorophenyl group, can significantly impact the reactivity and catalytic activity of the resulting metal complexes.

Coordination Chemistry with Transition Metals for Catalytic Cycles

The coordination of this compound to transition metals can generate catalysts for a variety of organic transformations. google.com The specific geometry and electronic environment of the metal center, dictated by the ligand, are crucial for the efficiency and selectivity of the catalytic cycle. nih.gov The quinoline moiety is a well-established coordinating group in organometallic chemistry, and its derivatives have been used to prepare complexes with various transition metals, including platinum, ruthenium, and osmium. nih.govgoogle.comnih.gov The resulting complexes can exhibit interesting catalytic properties, for example, in hydrogenation and transfer hydrogenation reactions. google.comresearchgate.net

Table 1: Examples of Quinoline-Based Ligands in Organometallic Chemistry

| Ligand Type | Metal | Application |

| Quinoline-based Schiff base | Multiple | Asymmetric synthesis |

| Oxazolinyl-quinoline | Multiple | Asymmetric synthesis |

| Quinoline-phosphine | Multiple | Asymmetric catalysis |

| Tri(8-quinolinyl)stibane | Platinum | Redox-active complexes |

This table provides a generalized overview based on the diverse applications of quinoline-containing ligands. nih.govresearchgate.netthieme-connect.com

Chiral Ligand Design for Asymmetric Catalysis

The quinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. researchgate.netthieme-connect.comnih.gov By introducing chiral substituents to the this compound framework, it is possible to create chiral ligands that can induce enantioselectivity in metal-catalyzed reactions. nih.govresearchgate.netdntb.gov.ua The development of such ligands is a major focus in modern organic chemistry, as it allows for the synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. researchgate.netnih.gov Nonsymmetrical P,N-ligands, which could be conceptually derived from a functionalized quinoline, have shown great promise in various catalytic reactions. nih.govresearchgate.net

Catalytic Applications in Organic Transformations

While specific catalytic applications of this compound itself are not extensively detailed in the provided search results, the broader class of quinoline derivatives has found widespread use as catalysts and ligands in a multitude of organic transformations. nih.govresearchgate.netdntb.gov.ua The principles governing the catalytic activity of these related compounds can be extrapolated to understand the potential of this compound.

Quinoline-based catalysts have been employed in various reactions, including:

Hydrogenation and Transfer Hydrogenation: Catalysts for the reduction of ketones and aldehydes. google.comresearchgate.net

Carbon-Carbon Bond Formation: Including asymmetric allylic alkylations and Heck reactions. researchgate.netthieme-connect.com

Cycloaddition Reactions: Such as 1,3-dipolar cycloadditions and Diels-Alder reactions. thieme-connect.com

The electron-withdrawing nature of the pentafluorobenzoyl group in this compound would likely modulate the electronic properties of any derived catalyst, potentially leading to unique reactivity and selectivity profiles.

Organocatalysis and Metal-Free Catalysis

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Nitrogen-containing heterocycles are prominent scaffolds in this domain. The quinoline nitrogen in this compound can function as a Lewis base or a hydrogen bond acceptor, potentially activating substrates in various transformations.

While specific studies employing this compound as an organocatalyst are not yet prevalent, related quinoline derivatives have been successfully used in metal-free catalytic systems. For instance, Brønsted acid-functionalized graphitic carbon nitride has been used as a metal-free heterogeneous catalyst for quinoline synthesis itself, highlighting the role of tailored acidic and basic sites in catalysis. purdue.edu Transition-metal-free methods for synthesizing functionalized quinolines from lignin (B12514952) model compounds have also been developed, showcasing the adaptability of the quinoline core in catalytic cascades involving C-O bond cleavage and C-N bond formation. scielo.br The strong electron-withdrawing nature of the pentafluorobenzoyl group in this compound would significantly modulate the basicity of the quinoline nitrogen, a feature that could be exploited to fine-tune its catalytic activity and selectivity in novel metal-free reaction pathways.

Photocatalytic Systems for Chemical Reactions

Photocatalysis harnesses light energy to drive chemical reactions, often involving photo-excitable catalysts that can engage in energy or electron transfer processes. Quinoline-based structures have been investigated in photocatalysis, both as the substrate undergoing degradation and as part of the catalytic system. nih.govnih.gov For example, the photocatalytic degradation of quinoline itself has been studied using catalysts like TiO₂ and ZnO:TiO₂ mixed oxides. nih.govnih.gov

More relevant to its role as a catalyst, quinoline moieties have been incorporated into more complex photocatalytic systems. A notable example is the development of a quinoline-based covalent triazine framework (Quin-CTF) which, when hybridized with fluorine-doped titanium dioxide (F-TiO₂), creates a synergistic photocatalyst with enhanced performance for degrading pollutants. rsc.org The presence of the pentafluorobenzoyl group in this compound introduces a carbonyl chromophore and electron-deficient aromatic ring, which are expected to influence the molecule's photophysical properties. These features could potentially facilitate intersystem crossing to the triplet state upon photoexcitation, a key step in many energy transfer-catalyzed reactions. Dearomative cycloadditions of quinolines have been achieved using energy transfer catalysis, demonstrating the capacity of the quinoline core to participate in such transformations. acs.org

Design and Synthesis of Advanced Functional Materials

The unique electronic and photophysical properties of this compound make it a promising building block for a new generation of functional organic materials.

Components in Optoelectronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials, each with a specific function. Electron Transport Materials (ETMs) are crucial for efficient device performance, and they typically consist of electron-deficient molecules. Nitrogen-containing heterocycles, such as pyridines, pyrimidines, and quinolines, are excellent candidates for ETMs because the nitrogen atoms lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. researchgate.net

The this compound molecule is exceptionally well-suited for this application. The pentafluorophenyl group is one of the strongest electron-withdrawing groups in organic chemistry. Its attachment to the quinoline core via a carbonyl linker would drastically lower the LUMO energy, a primary requirement for high-performance ETMs in phosphorescent OLEDs (PHOLEDs). researchgate.net While this specific molecule has not yet been reported in a device, other quinoline derivatives are widely used, with the most famous being Tris-(8-hydroxyquinoline) aluminum (Alq₃). nih.gov The development of novel N-heterocycle-containing materials is a key strategy for creating highly efficient PHOLEDs with low operating voltages. researchgate.net

Fluorescent Probes and Markers (non-biological applications)

The quinoline scaffold is inherently fluorescent and serves as the core of many fluorescent probes and dyes. nih.govresearchgate.net The photophysical properties of these molecules, including their absorption and emission wavelengths, quantum yield, and Stokes shift, can be precisely tuned by chemical modification. scielo.br

The structure of this compound suggests it could function as a sensitive fluorescent probe. The molecule features a donor-π-acceptor (D-π-A) type architecture, where the quinoline ring can act as the donor/π-system and the pentafluorobenzoyl group is a powerful acceptor. Such systems are known to exhibit interesting photophysical behaviors, including large Stokes shifts and solvatochromism (a change in color depending on the polarity of the solvent). These properties are highly desirable for fluorescent sensors, as they can signal changes in the local environment. Studies on various substituted quinolines have demonstrated the profound impact of electron-donating and -withdrawing groups on their fluorescence characteristics. nih.govresearchgate.netbeilstein-archives.org

Table 1: Photophysical Properties of Selected Substituted Quinoline Derivatives

| Compound/Scaffold | Excitation (λ_max, nm) | Emission (λ_max, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Solvent | Reference |

| Quinoline-phenol Schiff Base | ~350-450 | ~450-550 | 65-150 | 0.12-0.85 | DMSO | nih.govbeilstein-archives.org |

| 8,8'-dimethoxy-5,5'-bisquinoline | - | 425 | - | - | In Device | researchgate.net |

| 8-Octyloxy-4-arylquinoline | ~350 | ~400 | ~50 | - | Ethanol | scielo.br |

| 8-hydroxyquinoline analogue | - | 495-512 | - | - | CH₃CN | researchgate.net |

This table presents representative data for various quinoline derivatives to illustrate the tunability of their photophysical properties. Data for this compound is not yet published.

Polymer and Supramolecular Assembly Precursors

The reactivity of the pentafluorophenyl group makes this compound an excellent candidate as a monomer or precursor for functional polymers and supramolecular materials. The fluorine atoms on the perfluorinated ring, particularly the one at the para-position, are susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity provides a powerful tool for chemical modification.

A study on a closely related molecule, 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline, demonstrated that the para-fluorine atom could be readily displaced by a phenolic nucleophile. mdpi.com The resulting monomer was then polymerized to create a semiconducting polymer with pendant functional groups. Alternatively, a polymer containing the perfluorophenyl quinoline units was first synthesized, and then modified via a post-polymerization reaction. mdpi.com This strategy could be directly applied to a vinyl- or otherwise polymerizable derivative of this compound to create novel polymers. Such materials could have applications in organic electronics or as functional coatings.

In the realm of supramolecular chemistry, the highly electron-deficient pentafluorobenzoyl moiety can participate in non-covalent interactions, such as π-π stacking with electron-rich aromatic systems. This makes this compound a promising building block (tecton) for the programmed self-assembly of complex, ordered structures like organogels or liquid crystals. mdpi.comnih.gov

Table 2: Properties of Polymers Derived from a Perfluorophenyl Quinoline Analogue

| Polymer System | Modification Strategy | Key Feature | Potential Application | Reference |

| Poly(vinyl-perfluorophenyl quinoline) | Post-polymerization substitution | Allows partial and controlled functionalization of the polymer backbone. | Tunable semiconducting materials | mdpi.com |

| Polymer of PDI-substituted vinyl-quinoline | Homopolymerization of modified monomer | Creates a fully functionalized polymer with uniform properties. | Organic electronics, charge transport layers | mdpi.com |

This table is based on the published results for an analogous perfluorophenyl-substituted quinoline system and illustrates the potential of this compound as a polymer precursor.

Derivatization and Functionalization Strategies of 3 Pentafluorobenzoyl Quinoline

Site-Selective Functionalization of the Quinoline (B57606) Ring

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its functionalization is a key strategy for property modulation. In the context of 3-(pentafluorobenzoyl)quinoline, the electronic and steric nature of the benzoyl substituent at the 3-position influences the reactivity of the heterocyclic ring system.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. wikipedia.orgbaranlab.org In this compound, both the quinoline nitrogen and the carbonyl oxygen of the benzoyl group can serve as potential DMGs.

The coordination of a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to the Lewis basic heteroatom directs the deprotonation to the nearest position. wikipedia.orguwindsor.ca For a quinoline substituted at the 3-position, this typically leads to regioselective lithiation at the C4 position. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new substituents.

Table 1: Examples of Electrophiles Used in Directed Metalation Reactions

| Electrophile Class | Specific Example | Introduced Functional Group |

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyls | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Boronic Esters | Isopropoxyboronic acid pinacol (B44631) ester | Boronic ester (-B(pin)) |

This table presents potential transformations based on established directed metalation chemistry.

The choice of base and solvent is critical; highly coordinating solvents like tetrahydrofuran (B95107) (THF) are commonly used to deaggregate the organolithium species and enhance reactivity. uwindsor.ca This method provides a reliable route to C4-functionalized quinolines, which are otherwise challenging to synthesize selectively.

For the quinoline scaffold, palladium, rhodium, and iridium catalysts are frequently employed to achieve regioselective C-H functionalization. nih.gov The inherent electronic properties of the quinoline ring often direct reactions to the C2, C4, or C8 positions. A common strategy to enhance reactivity and control selectivity involves the temporary oxidation of the quinoline nitrogen to a quinoline N-oxide. nih.gov This modification activates the C2 and C8 positions for functionalization. For instance, palladium-catalyzed C2 arylation of quinoline N-oxides with aryl bromides has been demonstrated to proceed efficiently. nih.gov

Another powerful method is the C8-selective functionalization directed by a coordinating group at a nearby position. While the 3-(pentafluorobenzoyl) group is not a classical directing group for C8, its steric and electronic presence will influence the outcome of C-H functionalization reactions at other sites. For example, palladium-catalyzed cyclopropane (B1198618) C-H bond functionalization has been used to synthesize tetrahydroquinoline derivatives, showcasing the versatility of these catalytic systems. rsc.org

Modifications of the Pentafluorobenzoyl Moiety

The pentafluorobenzoyl group is not merely a passive structural element; it is a highly reactive moiety that provides a gateway to a vast array of derivatives through manipulation of its fluorine atoms.

The pentafluorophenyl ring is highly electron-deficient, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the para-position (C4') is the most activated site for substitution due to resonance stabilization of the Meisenheimer intermediate. A wide variety of nucleophiles can readily displace the para-fluorine under mild conditions.

A study on a similar system, 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline, demonstrated the successful substitution of the para-fluorine atom using a phenol-functionalized perylene (B46583) diimide (PDI). mdpi.com This reaction highlights the feasibility of introducing large, functional molecules onto the perfluorophenyl ring. mdpi.com The substitution can be confirmed and quantified using techniques like ¹⁹F NMR spectroscopy. mdpi.com

Table 2: Nucleophilic Aromatic Substitution (SNAr) on Perfluorophenyl Rings

| Nucleophile | Reagent Example | Introduced Substituent | Product Class |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (-OCH₃) | Aryl ether |

| Phenoxide | Sodium phenoxide (NaOPh) | Phenoxy (-OPh) | Diaryl ether |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) | Diaryl sulfide (B99878) |

| Amine | Ammonia (NH₃) | Amino (-NH₂) | Aniline (B41778) derivative |

| Azide (B81097) | Sodium azide (NaN₃) | Azido (-N₃) | Aryl azide |

This table illustrates common SNAr reactions applicable to the pentafluorobenzoyl moiety.

While para-substitution is dominant, selective substitution at the ortho-positions can sometimes be achieved, although it often requires harsher conditions or specific directing effects. rsc.org

Replacing the entire pentafluorobenzoyl group or modifying it to incorporate different perfluorinated chains offers another route for diversification. This can be accomplished through various synthetic strategies, often starting from a different 3-substituted quinoline precursor. For instance, a Friedel-Crafts acylation of quinoline with a different perfluoroalkanoyl chloride or anhydride (B1165640) could be envisioned, although controlling the position of substitution on the quinoline ring can be challenging.

Alternatively, modern cross-coupling reactions provide a more controlled approach. A 3-halo- or 3-boronylquinoline derivative could be coupled with a suitable perfluoroaryl or perfluoroalkyl partner using palladium or copper catalysis. While specific examples for this compound are not detailed, the synthesis of pyridinic sulfonamides containing a trifluoromethanesulfonyl group demonstrates the use of condensation reactions to introduce fluorinated moieties onto heterocyclic scaffolds. acs.org

Strategies for Introducing Chiral Centers and Enantiomeric Enrichment

The introduction of chirality is fundamental in drug discovery and materials science. For this compound, the ketone functionality is a prime target for creating a stereocenter.

Asymmetric reduction of the carbonyl group to a secondary alcohol is the most direct method for introducing a chiral center. This can be achieved using chiral reducing agents, such as those developed for the Corey-Bakshi-Shibata (CBS) reduction, or through catalytic asymmetric hydrogenation using rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands.

Once a racemic or enantiomerically enriched alcohol is formed, further derivatization can be performed. Another powerful strategy for obtaining enantiomerically pure compounds is enzymatic resolution. nih.gov This method utilizes the high stereoselectivity of enzymes, such as lipases or proteases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For example, a racemic alcohol derivative could undergo enantioselective acetylation or hydrolysis, allowing for the separation of the unreacted enantiomer from the product. nih.govgoogle.com A study on the resolution of 3-quinuclidinol (B22445) demonstrated a method involving esterification followed by preferential enzymatic hydrolysis of one enantiomer using a subtilisin protease. google.com Similar strategies could be adapted for the chiral alcohol derived from this compound.

Furthermore, chiral auxiliaries can be employed. Derivatizing the molecule with a chiral reagent creates a mixture of diastereomers, which can often be separated using standard chromatographic techniques like column chromatography or HPLC due to their different physical properties. researchgate.net Subsequent cleavage of the auxiliary would yield the enantiomerically pure or enriched target compound.

Asymmetric Synthesis Approaches

The asymmetric synthesis of derivatives of this compound can primarily be achieved through the stereocontrolled reduction of the ketone moiety or by the asymmetric hydrogenation of the quinoline ring. While direct studies on this compound are not extensively documented, established methodologies for analogous systems provide a clear blueprint for these transformations.

One of the most direct methods to introduce a chiral center is the asymmetric reduction of the carbonyl group in the pentafluorobenzoyl substituent. This transformation would yield the corresponding chiral alcohol, (3-quinolyl)(pentafluorophenyl)methanol. Various catalytic systems have been successfully employed for the asymmetric reduction of aromatic ketones and are applicable in this context.

Catalytic Asymmetric Transfer Hydrogenation:

Chiral ruthenium (II) and rhodium (I) complexes have demonstrated high efficacy in the asymmetric transfer hydrogenation of aromatic ketones, achieving excellent enantioselectivities (up to 97% ee). nih.gov These catalysts, typically featuring chiral diamine or diphosphine ligands, facilitate the transfer of a hydride from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone in a stereoselective manner. For this compound, this approach would likely yield the corresponding chiral secondary alcohol with high optical purity.

Chiral Borane-Based Reductions:

The use of chiral oxazaborolidine catalysts, famously developed by Corey, Itsuno, and Bakshi (CBS catalysts), is another powerful tool for the enantioselective reduction of ketones. google.com These catalysts, when used with a borane (B79455) source like borane-dimethyl sulfide (BMS), can effectively reduce prochiral ketones to their corresponding alcohols with high levels of enantioselectivity. The predictable stereochemical outcome is a significant advantage of this method.

Asymmetric Hydrogenation of the Quinoline Ring:

Beyond the ketone, the quinoline nucleus itself can be a target for asymmetric hydrogenation to produce chiral tetrahydroquinoline derivatives. However, the asymmetric hydrogenation of 3-substituted quinolines presents a significant challenge. liv.ac.uk While methods for 2-substituted and 2,3-disubstituted quinolines are well-established, the electronic and steric nature of a substituent at the 3-position can complicate the reaction, sometimes resulting in racemic products. liv.ac.uk

Despite these challenges, recent advancements have shown promise. The use of a chiral Brønsted acid, such as a cyclopentadiene-based phosphoric acid, with a Hantzsch ester as the hydrogen donor has been reported for the asymmetric transfer hydrogenation of 3-substituted quinolines, affording moderate yields and enantioselectivities. liv.ac.uk This approach could potentially be applied to this compound to generate chiral tetrahydroquinoline derivatives. Furthermore, chiral cationic ruthenium(II) complexes with η6-arene-N-monosulfonylated diamine ligands have been shown to be highly effective for a wide range of quinoline derivatives. nih.gov

| Asymmetric Synthesis Strategy | Target Functional Group | Potential Chiral Product | Key Catalyst/Reagent | Reported Enantioselectivity (for analogous systems) |

| Asymmetric Transfer Hydrogenation | Ketone | Chiral (3-quinolyl)(pentafluorophenyl)methanol | Chiral Ru(II) and Rh(I) complexes | Up to 97% ee nih.gov |

| Chiral Borane-Based Reduction | Ketone | Chiral (3-quinolyl)(pentafluorophenyl)methanol | Chiral Oxazaborolidine (CBS) catalysts with Borane | High |

| Asymmetric Transfer Hydrogenation | Quinoline Ring | Chiral Tetrahydroquinoline derivative | Chiral Brønsted Acid with Hantzsch Ester | Moderate liv.ac.uk |

| Asymmetric Hydrogenation | Quinoline Ring | Chiral Tetrahydroquinoline derivative | Cationic Ru(II)/diamine complexes | Good to Excellent nih.gov |

Diastereoselective and Enantioselective Derivatization

Building upon a chiral scaffold, or creating multiple stereocenters in a single step, requires diastereoselective and enantioselective derivatization strategies. For derivatives of this compound, this can involve reactions that are influenced by a pre-existing stereocenter or the simultaneous creation of two or more stereocenters with high stereocontrol.

Substrate-Controlled Diastereoselective Reactions:

If a chiral center is first introduced, for instance by the asymmetric reduction of the ketone to a chiral alcohol, this stereocenter can direct subsequent functionalization on the quinoline ring or other parts of the molecule. For example, a subsequent hydrogenation of the quinoline ring would lead to the formation of diastereomeric tetrahydroquinoline products. The stereochemical outcome of such a reaction would be influenced by the existing chirality of the alcohol, potentially favoring the formation of one diastereomer over the other.